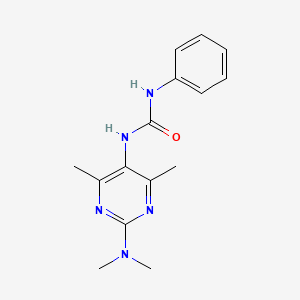

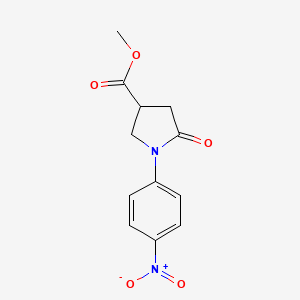

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-phenylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a phenyl group (a six-membered carbon ring), among other functional groups .

Synthesis Analysis

The synthesis of such complex molecules typically involves multiple steps and various reagents. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

Physical and chemical properties such as density, boiling point, refractive index, and others can be determined experimentally or predicted based on the compound’s structure .科学的研究の応用

Anticancer Activity

DMAPU has demonstrated promising anticancer potential. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s mechanism of action involves interfering with key cellular pathways, making it a candidate for targeted cancer therapies .

Photodynamic Therapy (PDT)

DMAPU can serve as a photosensitizer in PDT. When exposed to light of specific wavelengths, it generates reactive oxygen species (ROS) that selectively damage cancer cells. PDT is a non-invasive treatment option for various cancers, and DMAPU’s unique structure enhances its photodynamic activity .

Fluorescent Probes and Imaging Agents

Due to its dimethylamino group, DMAPU exhibits strong fluorescence. Researchers have utilized it as a fluorescent probe for cellular imaging and tracking. Its fluorescence properties make it valuable in bioimaging applications, including detecting cellular processes and studying drug delivery systems .

Gene and Drug Delivery Systems

DMAPU-containing polymers have been developed for drug and gene delivery. For instance, grafting DMAPU side chains onto amphiphilic block copolymers allows the formation of micelles. These micelles can encapsulate both anticancer drugs (e.g., quercetin) and nucleic acids (e.g., DNA). The resulting nanoaggregates hold promise as efficient drug delivery systems .

Smart Materials and Responsive Polymers

DMAPU-containing polymers exhibit stimuli-responsive behavior. For instance, block copolymers with DMAPU as the hydrophilic block undergo aggregation or precipitation at specific temperatures due to the low critical solution temperature (LCST) of DMAPU. These materials find applications in controlled drug release and smart coatings .

Biocompatible Coatings and Surface Modifications

Researchers have explored DMAPU as a modifier for biocompatible coatings. By incorporating DMAPU into polymer matrices, they enhance surface properties such as wettability, adhesion, and biocompatibility. These modified surfaces are useful in medical devices, implants, and tissue engineering .

作用機序

Target of Action

Compounds with similar structures, such as venlafaxine and Dimethyltryptamine , are known to interact with serotonin receptors in the brain. These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire and function .

Mode of Action

Similar compounds like venlafaxine and Dimethyltryptamine are known to act as agonists at some types of serotonin receptors and antagonists at others. This means they can both stimulate and inhibit these receptors, leading to changes in the transmission of signals in the brain .

Biochemical Pathways

Compounds like venlafaxine and dimethyltryptamine, which interact with serotonin receptors, can affect various biochemical pathways related to mood regulation, cognition, and other neurological functions . For instance, they can influence the de novo purine and pyrimidine biosynthesis pathways, which are crucial for the synthesis of nucleic acids and the regulation of enzymatic reactions .

Pharmacokinetics

Similar compounds like venlafaxine have been studied extensively. Venlafaxine is extensively metabolized by the liver, primarily via CYP2D6, and its bioavailability is around 42±15% . It has an elimination half-life of 5±2 hours for immediate release preparations and 15±6 hours for extended release preparations . These properties can impact the compound’s bioavailability and its overall effect on the body.

Result of Action

For instance, they can lead to changes in mood, cognition, and other neurological functions .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds . For instance, Hexazinone, a triazinone herbicide, has a high leachability and is mobile in the environment .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-10-13(11(2)17-14(16-10)20(3)4)19-15(21)18-12-8-6-5-7-9-12/h5-9H,1-4H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHUMITXNFUGSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-phenylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B3019913.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide](/img/structure/B3019914.png)

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B3019916.png)

![6-{5-[2-(2,4-Difluorophenyl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B3019918.png)

![6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B3019919.png)

![2-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B3019920.png)

![6-bromo-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B3019934.png)